molecular formula C9H17N3O2 B7924544 N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7924544
M. Wt: 199.25 g/mol
InChI Key: JMGNNBICSUQYKV-QMMMGPOBSA-N
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Description

"N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide" is a chiral acetamide derivative featuring a pyrrolidine scaffold substituted with a 2-amino-acetyl group at the 1-position (S-configuration) and a methyl group at the acetamide nitrogen. Its molecular formula is C₉H₁₈N₃O₂, with a molecular weight of 200.26 g/mol.

Properties

IUPAC Name

N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6,10H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGNNBICSUQYKV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide.

Scientific Research Applications

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between "N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide" and related compounds are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notes
This compound (Target) C₉H₁₈N₃O₂ 200.26 - 2-Amino-acetyl (1-position)
- Methyl (acetamide N)
S-configuration Chiral center critical for activity; no biological data reported .
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide C₉H₁₆ClN₂O₂ 219.69 - 2-Chloro-acetyl (1-position)
- Methyl (acetamide N)
S-configuration Chlorine substituent increases electrophilicity; discontinued .
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide C₁₂H₂₂N₃O₂ 240.33 - 2-Amino-propionyl (1-position)
- Ethyl (acetamide N)
- 2-yl position
S-configuration Ethyl group enhances lipophilicity; positional isomer of target .
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide C₁₀H₂₀N₃O 198.28 - 2-Amino-ethyl (1-position)
- Methyl (acetamide N)
R-configuration Enantiomer with altered binding potential; discontinued .
N-[(s)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-n-methyl-acetamide C₉H₁₈N₂O₂ 186.26 - 2-Hydroxy-ethyl (1-position)
- Methyl (acetamide N)
S-configuration Hydroxyl group improves solubility; lower molecular weight .

Key Findings

Substituent Effects: The 2-amino-acetyl group in the target compound distinguishes it from analogs with chloro-acetyl () or hydroxy-ethyl () moieties. These substitutions influence reactivity, solubility, and target interactions. N-Alkyl Groups: Methyl (target) vs. ethyl () or cyclopropyl () groups alter steric bulk and metabolic stability.

Stereochemical Impact :

  • The S-configuration in the target compound contrasts with the R-configuration in . Enantiomers may exhibit divergent biological activities, as seen in many chiral drugs .

Positional Isomerism: Substitution at the 3-yl position (target) vs.

Discontinued Compounds :

  • Several analogs (e.g., ) are marked as discontinued, possibly due to synthetic challenges, instability, or unfavorable pharmacokinetics .

Biological Activity

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an amino-acetyl group and a methyl-acetamide moiety. Its molecular formula is C9H17N3O2C_9H_{17}N_3O_2 with a molecular weight of 185.25 g/mol. The compound's stereochemistry, particularly the (S) configuration, is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can lead to modulation of various metabolic pathways, influencing cellular functions such as:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in metabolic processes.
  • Receptor Binding : It can bind to receptors, altering signaling pathways that affect physiological responses.

Biological Activity

Research has demonstrated various biological activities associated with this compound, including:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are critical for evaluating its effectiveness:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus mycoides0.0048

These results suggest strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity:

Fungal Strain MIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.05674

This indicates potential therapeutic applications in treating fungal infections .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results showed complete inhibition of growth for E. coli within 8 hours at MIC concentrations, highlighting its rapid action against pathogens .
  • Mechanistic Study : A mechanistic investigation revealed that the compound binds to the active site of certain enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . This study emphasizes the importance of understanding the molecular interactions for developing effective antimicrobial agents.

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Difference Biological Activity
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamidePiperidine instead of pyrrolidineVaries; generally lower antibacterial activity
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-propyl-acetamidePropyl group instead of methylSimilar activity but altered pharmacokinetics

This comparison highlights how slight modifications in structure can significantly impact biological efficacy and pharmacological profiles .

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